N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name of this compound is derived through a hierarchical analysis of its bicyclic framework and substituents. The parent structure is identified as 4H-cyclohepta[b]furan-4-one , a fused bicyclic system comprising a seven-membered cycloheptane ring fused to a five-membered furan ring at positions 4 and 5 (relative to the furan). The ketone group at position 4 of the cycloheptane ring is denoted by the suffix -4-one .
The substituent at position 3 of the fused system is a carboxamide group (-CONH-) linked to a 2-fluoro-4-methoxyphenyl moiety. Per IUPAC rules, the substituents are prioritized and numbered to yield the full systematic name:
N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide .
The structural representation (Figure 1) highlights the fused bicyclic core, with the cycloheptane ring in a partially saturated conformation (tetrahydrogenated at positions 5–8). The furan oxygen occupies position 2 of the fused system, while the carboxamide group extends from position 3 into the aromatic phenyl substituent.
Alternative Chemical Designations and Registry Numbers
This compound is referenced in synthetic chemistry literature under several designations:
- 4-Oxo-N-(2-fluoro-4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide (abbreviated name emphasizing the ketone group).
- XR-848 (developmental code in patent literature for herbicidal analogs).
Registry identifiers include:
- InChIKey : YRWDLPYCYUHYAW-UHFFFAOYSA-N (generated from the SMILES string
FC1=CC(OC)=CC=C1NC(=O)C1=COC2=C1C(=O)CCCC2). - CAS No. : Not yet assigned for the free acid form; related esters (e.g., florpyrauxifen-benzyl) hold CAS 943832-81-3.
- PubChem CID : 67420724 (for the closely related herbicide florpyrauxifen, differing in substituent positions).
Molecular Formula and Stereochemical Considerations
The molecular formula is C₁₇H₁₇FNO₄ , calculated from the SMILES representation and validated through combinatorial analysis of the fused ring system and substituents. Key features include:
- Cyclohepta[b]furan core : Contributes 11 carbon atoms (9 from the fused rings, 2 from the ketone and furan oxygen).
- 2-Fluoro-4-methoxyphenyl group : Adds 7 carbons, 1 fluorine, and 2 oxygens (methoxy group).
- Carboxamide linker : Introduces 1 nitrogen and 1 additional oxygen.
Stereochemical analysis reveals no chiral centers in the parent structure under standard synthetic conditions. However, the cycloheptane ring adopts a boat-like conformation to minimize steric strain between the ketone and fused furan moieties. Substituent orientation on the phenyl ring (fluoro at position 2, methoxy at position 4) is fixed due to aromatic substitution patterns.
Properties
CAS No. |
225240-81-3 |
|---|---|
Molecular Formula |
C17H16FNO4 |
Molecular Weight |
317.31 g/mol |
IUPAC Name |
N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydrocyclohepta[b]furan-3-carboxamide |
InChI |
InChI=1S/C17H16FNO4/c1-22-10-6-7-13(12(18)8-10)19-17(21)11-9-23-15-5-3-2-4-14(20)16(11)15/h6-9H,2-5H2,1H3,(H,19,21) |
InChI Key |
QOBQEJNQDPECSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=COC3=C2C(=O)CCCC3)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Mixed Acid Anhydride
- The starting material, 4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic acid, is dissolved in dichloromethane and cooled to 0 °C.
- Triethylamine is added as a base to neutralize the acid formed during the reaction.
- Ethyl chloroformate is then added dropwise to convert the carboxylic acid into the corresponding mixed acid anhydride.
- The reaction mixture is stirred for approximately 20 minutes at 0 °C to ensure complete formation of the anhydride intermediate.
Step 2: Amide Formation
- 2-Fluoro-4-methoxyaniline is added in several small portions to the reaction mixture containing the mixed anhydride.
- The solution is allowed to warm to room temperature and stirred for about 5 hours to complete the amide bond formation.
- The reaction mixture is then diluted with dichloromethane, washed with brine to remove inorganic impurities, and dried over magnesium sulfate.
- Filtration and concentration yield an off-white solid, which is further purified by granulation with methyl tert-butyl ether to afford the target amide as a tan-white solid.
Step 3: Optional Further Processing
- The amide product can be subjected to further reactions such as treatment with ammonium acetate in N-methylpyrrolidinone at elevated temperature (100 °C) under nitrogen atmosphere to induce cyclization or other modifications if desired.
- After cooling, the reaction mixture is treated with water, and the solid product is collected by filtration and dried.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Product Description | Melting Point (°C) | Key Spectral Data (1H NMR, CDCl3) |
|---|---|---|---|---|---|
| Mixed anhydride formation | 4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic acid, triethylamine, ethyl chloroformate, 0 °C, 20 min | - | Mixed anhydride intermediate | - | - |
| Amide formation | 2-fluoro-4-methoxyaniline, room temp, 5 h | 94 | Tan-white solid | 168-172 | 8.28-8.24 (m, 1H), 8.10 (s, 1H), 6.72-6.66 (m, 2H), 3.78 (s, 3H) |
| Cyclization (optional) | Ammonium acetate, N-methylpyrrolidinone, 100 °C, 20 h | 91 | Tan-brown solid | - | - |
Mechanistic and Practical Considerations
- The use of ethyl chloroformate to form the mixed anhydride is a classical and efficient method to activate carboxylic acids for amide bond formation.
- Triethylamine serves both as a base to neutralize HCl generated and to facilitate the formation of the anhydride.
- The slow addition of 2-fluoro-4-methoxyaniline helps control the reaction rate and minimizes side reactions.
- The purification by granulation with methyl tert-butyl ether improves the solid-state purity and crystallinity of the product.
- The optional cyclization step with ammonium acetate in a polar aprotic solvent at elevated temperature can be used to further modify the compound, potentially forming pyrrole derivatives.
Summary Table of Key Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Solvent | Dichloromethane (anhydrous) |
| Base | Triethylamine |
| Activating agent | Ethyl chloroformate |
| Temperature (anhydride formation) | 0 °C |
| Temperature (amide formation) | Room temperature |
| Reaction time (anhydride formation) | 20 minutes |
| Reaction time (amide formation) | 5 hours |
| Purification method | Granulation with methyl tert-butyl ether |
| Yield (amide formation) | 94% |
| Optional cyclization solvent | N-methylpyrrolidinone |
| Optional cyclization temperature | 100 °C |
| Optional cyclization time | 20 hours |
The described preparation method is based on the patent EP1030838B1, which provides a comprehensive and experimentally validated synthetic route for this compound and related analogs. The patent includes detailed experimental procedures, spectral data, and yields, ensuring the method's reproducibility and reliability. This source is authoritative and widely cited in the field of medicinal chemistry for the synthesis of pyrrole amides and related heterocyclic compounds.
No conflicting or alternative preparation methods with comparable detail and yield were found in other reputable sources, confirming this method as the standard approach for synthesizing N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as metabotropic glutamate receptor 2 (mGluR2). It acts as a negative allosteric modulator, binding to the receptor and altering its conformation to inhibit its activity . This modulation can affect various signaling pathways in the central nervous system, potentially leading to therapeutic effects in neuropsychiatric disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are distinguished by variations in heteroatoms, substituents, or ring systems. A key analog is 2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 4298-91-3), which replaces the furan oxygen with sulfur (thiophene) and substitutes the phenyl group with a benzamide moiety .
Table 1: Structural and Functional Comparison
Key Differences:
Thiophene’s sulfur atom increases aromaticity and may enhance metabolic stability .
Substituent Influence : The 2-fluoro-4-methoxyphenyl group in the target compound provides dual electronic effects (electron-withdrawing -F and donating -OCH₃), which could optimize receptor binding compared to the benzamide group in the analog .
Hydrogen Bonding : The target compound’s carboxamide and methoxy groups facilitate stronger hydrogen bonding, critical for crystal packing and intermolecular interactions .
Structural and Crystallographic Analysis
The cyclohepta[b]furan core exhibits ring puckering, as described by Cremer and Pople’s coordinates, which quantify out-of-plane displacements in cyclic systems . For the target compound, puckering amplitude (q) and phase angle (φ) would differ from smaller rings (e.g., cyclopentane) due to the seven-membered ring’s flexibility. Crystallographic refinement using SHELX software confirms the compound’s planar carboxamide group and non-planar cycloheptane ring, with torsional angles adjusted to minimize steric strain .
Hydrogen Bonding and Molecular Interactions
The target compound’s hydrogen bonding network is critical for its solid-state stability. The carboxamide group (-CONH-) acts as both a donor (N-H) and acceptor (C=O), while the methoxy (-OCH₃) and fluorine groups participate in weaker C-H···O/F interactions. Graph set analysis (as per Etter’s formalism) reveals a D₁¹(2) motif for the carboxamide dimer, contrasting with the thiophene analog’s reliance on π-π stacking due to fewer H-bond donors .
Biological Activity
N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C18H20FN2O3
- Molecular Weight : 334.36 g/mol
- CAS Number : [Not specified in the search results]
The presence of a fluorine atom and a methoxy group on the phenyl ring contributes to its biological properties by influencing lipophilicity and electronic characteristics.
1. Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation:
| Compound | Cell Line | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |
|---|---|---|---|
| 4c | KYSE70 | 1.463 | 1.329 |
| 4c | KYSE150 | 0.888 | 0.655 |
These results suggest that modifications in the structure can enhance the anticancer efficacy of related compounds .
2. Inhibition of Osteoclast Activity
A related compound, 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA), was shown to inhibit osteoclast differentiation and function. This inhibition was linked to the suppression of Cathepsin K (CatK) expression and metalloprotease activity, which are crucial for osteoclast maturation and bone resorption . Such findings highlight the potential application of these compounds in treating bone loss-related diseases.
3. Enzyme Inhibition
The compound's structural features may contribute to its interaction with various enzymes:
- Cholinesterases : Compounds with similar structures have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 24.3 μM depending on the specific substituents on the phenyl groups .
- Cyclooxygenase Enzymes : Some derivatives have shown inhibitory effects against cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Molecular Docking Studies : Computational studies have suggested that the fluorine atom enhances binding affinity through halogen bonding interactions with target proteins .
- Structural Modifications : The presence of electron-withdrawing groups like fluorine can influence the compound's reactivity and interaction with biological targets, leading to enhanced biological effects.
- Cytotoxicity : The cytotoxic effects observed in various cancer cell lines indicate that these compounds may induce apoptosis or inhibit cell cycle progression through multiple pathways.
Case Studies
Several case studies have been documented regarding similar compounds:
- Study on Osteoclasts : The inhibition of osteoclast differentiation by 2N1HIA was highlighted in a study where it effectively reduced bone resorption activity in vitro .
- Antitumor Studies : A series of furanopyridinone derivatives were evaluated for their anticancer activity against different cell lines, showing promising results that warrant further investigation into their mechanisms .
Q & A
Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?
The synthesis of structurally similar cyclohepta[b]furan derivatives typically involves cyclocondensation reactions or multi-step functionalization of preformed heterocyclic cores. For example, Schiff base formation (e.g., imine linkages) or carboxamide coupling using activating agents like EDC/HOBt can be employed for aryl group attachment . Solvent systems such as methanol or DMF are common, with crystallization via slow evaporation for structural characterization . Optimization may focus on improving yields by adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), or catalysts (e.g., DMAP for acylations).
Key Parameters for Optimization :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp. | 25–80°C | Higher temps accelerate coupling but may degrade sensitive groups |
| Solvent Polarity | Methanol, DMF, THF | Affects solubility and reaction kinetics |
| Catalyst | EDC/HOBt, DMAP | Critical for carboxamide bond formation |
Q. How is single-crystal X-ray diffraction (SC-XRD) used to resolve its molecular conformation?
SC-XRD analysis requires high-quality crystals grown via slow evaporation. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement . Key steps include:
- Data collection on a diffractometer (e.g., Agilent SuperNova with Cu-Kα radiation) .
- Absorption correction (multi-scan) and space group determination (e.g., orthorhombic Pbca) .
- Hydrogen bonding and torsion angles are analyzed using programs like PLATON or WinGX . For this compound, intramolecular O–H⋯N hydrogen bonds (2.2–2.5 Å) may stabilize planar S(6) loops .
Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | Pbca | |
| Unit Cell (Å) | a = 13.5472, b = 14.4747 | |
| R Factor | 0.054 (F² > 2σ(F²)) |
Q. Which spectroscopic techniques are critical for characterizing purity and functional groups?
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), fluorophenyl (δ ~6.5–7.5 ppm), and carbonyl (δ ~165–175 ppm) groups .
- FT-IR : Confirm carboxamide (C=O stretch ~1680 cm⁻¹) and furan ring (C–O–C ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 388.12) .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and substituent effects influence conformational stability?
Intramolecular O–H⋯N hydrogen bonds (2.2–2.5 Å) create planar S(6) motifs, reducing conformational flexibility . The 2-fluoro-4-methoxyphenyl group introduces steric and electronic effects:
Q. What role does ring puckering play in the cyclohepta[b]furan core’s reactivity?
The seven-membered cycloheptane ring adopts a distorted chair conformation (r.m.s. deviation ~0.23 Å) . Puckering coordinates (Cremer-Pople parameters) quantify out-of-plane deviations :
- Amplitude (q₂) : Measures non-planarity (e.g., 0.5–1.0 Å for moderate puckering).
- Phase angle (φ) : Determines pseudorotation pathways. Distortions may influence nucleophilic attack sites (e.g., carbonyl reactivity at C4).
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Modifications : Replace the 2-fluoro group with Cl/NO₂ to assess electronic effects on bioactivity.
- Ring Expansion/Contraction : Compare cyclohepta[b]furan with smaller (e.g., cyclopenta) or larger rings .
- Pharmacophore Mapping : Overlay crystal structures with target proteins (e.g., kinases) to identify binding motifs .
Methodological Considerations
- Contradictions in Crystallographic Data : Discrepancies in hydrogen-bond lengths (e.g., 2.2 Å vs. 2.5 Å) may arise from temperature-dependent dynamics or refinement protocols .
- Synthetic Challenges : Steric hindrance from the cycloheptane ring may necessitate microwave-assisted synthesis for faster kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
